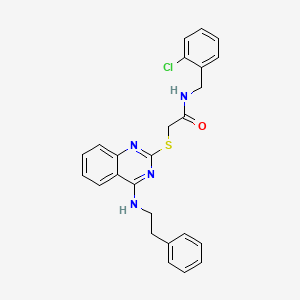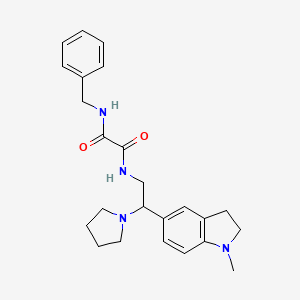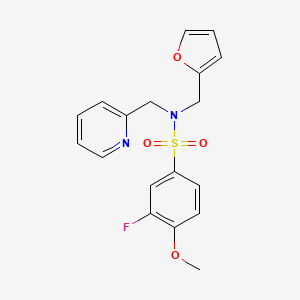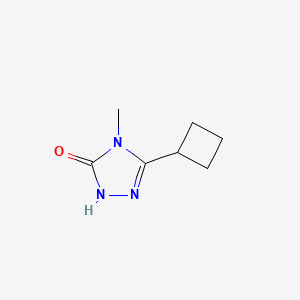![molecular formula C23H21F2N7O2 B2954904 (3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920377-20-4](/img/structure/B2954904.png)
(3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H21F2N7O2 and its molecular weight is 465.465. The purity is usually 95%.
BenchChem offers high-quality (3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
This compound is structurally related to heterocycles that have been reported to inhibit the mesenchymal–epithelial transition factor (c-Met) protein kinase . c-Met is a receptor tyrosine kinase that, when dysregulated, can contribute to the progression of cancer through mechanisms such as angiogenesis, cell motility, and invasion. Inhibitors targeting c-Met are considered potential therapeutic agents for treating various types of cancer.
Neuropharmacology: GABA A Modulation
Structures containing the 1,2,3-triazolo[4,5-d]pyrimidin moiety have shown activity as GABA A allosteric modulators . These compounds can influence the GABAergic system, which is responsible for reducing neuronal excitability throughout the nervous system. Modulators of GABA A receptors are researched for their potential to treat anxiety disorders, epilepsy, and insomnia.
Polymer Chemistry: Solar Cell Components
The triazolopyrimidin derivatives have been incorporated into polymers used in solar cells . These polymers can improve the efficiency of solar cells by enhancing light absorption and charge transport properties. Research in this area focuses on developing new materials that can lead to more cost-effective and sustainable solar energy solutions.
Enzyme Inhibition: BACE-1 Inhibitors
Compounds with the 1,2,3-triazolo[4,5-d]pyrimidin framework have demonstrated inhibitory activity against β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which accumulate in the brains of patients with Alzheimer’s disease. Inhibitors of BACE-1 are explored as potential treatments for slowing the progression of Alzheimer’s.
Fluorescent Probes
The unique electronic structure of the triazolopyrimidin ring system allows these compounds to be used as fluorescent probes . Fluorescent probes are vital tools in biochemistry and molecular biology for studying cellular processes, protein localization, and enzyme activities.
Antiviral Agents: Structural Analogs
The compound’s core structure is related to condensed pyrimidines, which are key fragments in antiviral agents . Research in this field aims to develop new antiviral drugs that can inhibit viral replication and are effective against a range of viral infections.
Kinase Inhibition: Pharmacological Inhibitors
Derivatives of the compound have shown promise as pharmacological inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a crucial role in a variety of cellular processes. Inhibitors of specific kinases are being investigated for their potential to treat diseases such as cancer and inflammatory disorders.
Synthetic Chemistry: Versatile Reagent
While not directly related to the exact compound, 3,4-difluorophenyl isocyanate, a related chemical, serves as a versatile reagent in various synthetic chemistry applications . It highlights the potential utility of the compound as a reagent or intermediate in the synthesis of a wide range of organic molecules.
properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N7O2/c1-2-34-17-6-4-16(5-7-17)32-22-20(28-29-32)21(26-14-27-22)30-9-11-31(12-10-30)23(33)15-3-8-18(24)19(25)13-15/h3-8,13-14H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOLATDRFGDFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B2954825.png)
![3-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2954826.png)


![9-(4-ethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2954829.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2954831.png)

![3-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isonicotinamide](/img/structure/B2954837.png)

![N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2954841.png)

![Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954843.png)
![ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2954844.png)